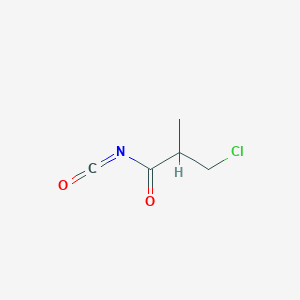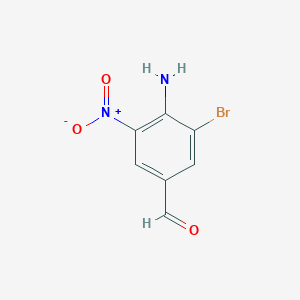
(S)-benzyl 3-(benzyloxy)-2-(tert-butoxycarbonylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-benzyl 3-(benzyloxy)-2-(tert-butoxycarbonylamino)propanoate is a compound that belongs to the class of N-protected amino acids. It is commonly used in peptide synthesis and serves as a building block for more complex molecules. The compound is characterized by its white to almost white powder or crystalline form and has a molecular formula of C15H21NO5 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-benzyl 3-(benzyloxy)-2-(tert-butoxycarbonylamino)propanoate typically involves the protection of the amino and hydroxyl groups of L-serine. The process begins with the protection of the amino group using tert-butoxycarbonyl (Boc) and the hydroxyl group using benzyl (Bn). The reaction conditions often involve the use of solvents like methanol and ethanol, and the reactions are carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .
Chemical Reactions Analysis
Types of Reactions
(S)-benzyl 3-(benzyloxy)-2-(tert-butoxycarbonylamino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can be used to remove the protective groups.
Substitution: The benzyl and Boc groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution reagents: Such as acids and bases for deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields L-serine derivatives, while oxidation can lead to the formation of various oxidized products .
Scientific Research Applications
(S)-benzyl 3-(benzyloxy)-2-(tert-butoxycarbonylamino)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and the development of new materials.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the synthesis of pharmaceutical compounds and drug development.
Industry: Applied in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-benzyl 3-(benzyloxy)-2-(tert-butoxycarbonylamino)propanoate involves its role as a protected amino acid. The protective groups (Boc and Bn) prevent unwanted reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The compound interacts with various molecular targets and pathways involved in protein synthesis and modification .
Comparison with Similar Compounds
Similar Compounds
- N-Boc-O-benzyl-D-serine
- Boc-D-Ser(Bzl)-OH
- O-Benzyl-N-(tert-butoxycarbonyl)-D-serine
Uniqueness
(S)-benzyl 3-(benzyloxy)-2-(tert-butoxycarbonylamino)propanoate is unique due to its specific protective groups, which provide stability and selectivity during chemical reactions. This makes it particularly valuable in peptide synthesis and other applications where precise control over chemical reactions is required .
Properties
CAS No. |
69871-79-0 |
|---|---|
Molecular Formula |
C22H27NO5 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoate |
InChI |
InChI=1S/C22H27NO5/c1-22(2,3)28-21(25)23-19(16-26-14-17-10-6-4-7-11-17)20(24)27-15-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,23,25)/t19-/m0/s1 |
InChI Key |
GPPPVJZIRFVEMC-IBGZPJMESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[5-(3-amino-5-methylphenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol](/img/structure/B8649320.png)
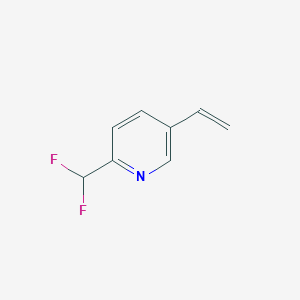
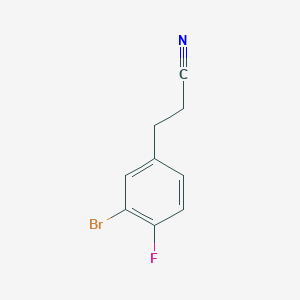

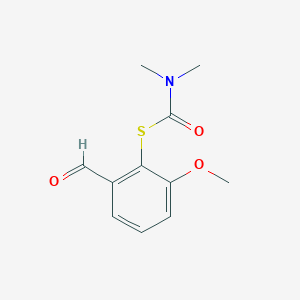
![7-Isopropyl-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8649369.png)


